

6-Heptynoic acid chemical properties and structure

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Compound of Interest

Compound Name: 6-Heptynoic acid

Cat. No.: B105702

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An In-depth Technical Guide to **6-Heptynoic Acid**: Chemical Properties and Structure

Introduction

6-Heptynoic acid (CAS No. 30964-00-2) is a medium-chain, unsaturated fatty acid characterized by a terminal alkyne group.^{[1][2]} This bifunctional molecule, containing both a carboxylic acid and a triple bond, serves as a valuable intermediate and building block in organic synthesis.^[1] Its unique structure allows for diverse chemical transformations, making it a significant reagent in pharmaceutical research, materials science, and the development of specialty chemicals.^{[1][3]} This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

6-Heptynoic acid consists of a seven-carbon chain with a carboxylic acid at one terminus and a triple bond between the sixth and seventh carbon atoms. This structure combines the reactivity of both a carboxylic acid and a terminal alkyne.

Identifier	Value
IUPAC Name	hept-6-ynoic acid
CAS Number	30964-00-2
Molecular Formula	C ₇ H ₁₀ O ₂
SMILES	<chem>C#CCCCC(=O)O</chem>
InChI	InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h1H,3-6H2,(H,8,9)
InChIKey	OFCPMJGTZUVUSM-UHFFFAOYSA-N

Physicochemical Properties

At room temperature, **6-heptynoic acid** is a colorless to pale yellow liquid or oil with a pungent odor. It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, acetone, diethyl ether, and is miscible with dimethylformamide.

Property	Value
Molecular Weight	126.15 g/mol
Melting Point	22 °C
Boiling Point	93-94 °C at 1 mmHg
Density	0.997 g/mL at 25 °C
Refractive Index (n _{20/D})	1.451
Flash Point	>113 °C (>235.4 °F)
pKa (Predicted)	4.69 ± 0.10

Reactivity and Applications

The dual functionality of **6-heptynoic acid** dictates its chemical reactivity and diverse applications. The carboxylic acid can undergo standard reactions like esterification and amide

bond formation, while the terminal alkyne is available for reactions such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), coupling reactions, and polymerization.

Logical relationship between structure and reactivity.

This reactivity makes it a key intermediate in various fields:

- **Pharmaceutical Research:** The alkyne group allows for its use in click chemistry to conjugate with other molecules. It is a precursor for synthesizing complex organic compounds, including some used in drug manufacturing for conditions like prostate carcinoma and as cholinesterase inhibitors.
- **Materials Science:** It is used to prepare boradiazaindacenes (BODIPY dyes), which are fluorescent compounds with diverse applications. Its esters can also serve as monomers for polymer production.
- **Biochemical Probes:** The ability to act as a fluorescent probe for studying lipid bilayers has been demonstrated.

Experimental Protocols: Synthesis

While specific, detailed protocols require access to proprietary or subscription-based literature, common laboratory synthesis methods are well-described in principle.

General Protocol for Synthesis via Carboxylation of an Acetylide

A prevalent laboratory method involves the formation of an acetylide from a terminal alkyne, followed by carboxylation with carbon dioxide.

Methodology:

- **Deprotonation:** 1-Hexyne (the precursor providing the 6-carbon chain with a terminal alkyne) is treated with a strong base, such as sodium amide (NaNH_2) or *n*-butyllithium (*n*-BuLi), in an anhydrous solvent (e.g., liquid ammonia or THF) to form the corresponding sodium or lithium acetylide.

- **Carboxylation:** The acetylide anion, a potent nucleophile, is then reacted with solid carbon dioxide (dry ice), which serves as the electrophile.
- **Acidification:** The resulting carboxylate salt is acidified in an aqueous workup (e.g., with dilute HCl or H₂SO₄) to yield the final product, **6-heptynoic acid**.
- **Purification:** The crude product is typically extracted with an organic solvent (like diethyl ether), dried over an anhydrous salt (e.g., MgSO₄), and purified by vacuum distillation.

Experimental workflow for a common synthesis route.

Spectroscopic Data

Characterization of **6-heptynoic acid** is typically performed using standard spectroscopic methods.

- **¹H NMR:** Proton NMR spectra are available for this compound, which can confirm the presence of protons in different chemical environments, such as the terminal alkyne proton, the alpha-protons to the carbonyl group, and the methylene protons along the carbon chain.
- **¹³C NMR:** Carbon NMR provides information on the number and type of carbon atoms, including the characteristic signals for the alkyne carbons and the carbonyl carbon.
- **IR Spectroscopy:** Infrared spectra can identify key functional groups, with characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C≡C and ≡C-H stretches of the terminal alkyne.
- **Mass Spectrometry:** GC-MS data can be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Safety and Handling

6-Heptynoic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.

- **Handling:** It should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

- **Storage:** Store in a cool, dry place (recommended 2-8°C) in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation or polymerization. It should be kept away from strong oxidizing agents, bases, and sources of ignition.

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